molecular formula C17H16O6 B592809 6-Methyl-7-O-methylaromadendrin CAS No. 852385-13-8

6-Methyl-7-O-methylaromadendrin

Cat. No.: B592809
CAS No.: 852385-13-8
M. Wt: 316.309
InChI Key: MGHMBAZWBKOORJ-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-7-O-methylaromadendrin is a flavonoid compound with the molecular formula C17H16O6. It is a derivative of aromadendrin, characterized by the presence of a methyl group at the 6th position and a methoxy group at the 7th position. This compound is known for its potential medicinal properties and is found in various plants, including those in the Corymbia genus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7-O-methylaromadendrin typically involves the methylation of aromadendrin. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxy group at the 7th position. The methyl group at the 6th position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered Escherichia coli to produce the compound. This method leverages the metabolic pathways of the bacteria to synthesize the flavonoid from simple precursors .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-7-O-methylaromadendrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-7-O-methylaromadendrin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate glucose metabolism and insulin sensitivity sets it apart from other flavonoids .

Biological Activity

6-Methyl-7-O-methylaromadendrin is a flavonoid compound with the molecular formula C17H16O6C_{17}H_{16}O_6. It is derived from aromadendrin and characterized by a methyl group at the 6th position and a methoxy group at the 7th position. This structural modification enhances its biological activity, particularly in the modulation of glucose metabolism and insulin sensitivity, making it a compound of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to influence several metabolic pathways:

  • Glucose Uptake : The compound enhances glucose uptake in liver and adipose tissues by activating the peroxisome proliferator-activated receptor gamma (PPARγ) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which are crucial for insulin signaling.
  • Insulin Sensitivity : It improves insulin sensitivity by reactivating insulin-mediated phosphorylation of PI3K and adenosine monophosphate-activated protein kinase (AMPK) in insulin-resistant cells. This action suggests potential therapeutic applications for type 2 diabetes management .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-O-methylaromadendrin Lacks methyl group at 6th positionSimilar but less potent in glucose modulation
Aromadendrin Parent compound without modificationsBasic flavonoid activity
7-O-methylkaempferol Different structural featuresVaries in biological activities

The specific substitution pattern of this compound imparts distinct chemical properties that enhance its ability to modulate biological pathways compared to its analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of flavonoids, including this compound. For instance, research on related compounds has demonstrated their ability to induce apoptosis in cancer cell lines. In a study assessing various flavonoids isolated from Inula viscosa, compounds showed selective antiproliferative activity against MCF-7 breast cancer cells, indicating that similar mechanisms may be applicable to this compound .

Antimicrobial Properties

In addition to anticancer effects, flavonoids have been noted for their antimicrobial activities. The antimicrobial efficacy of related compounds was evaluated against several bacterial strains, showing significant inhibition at specific concentrations. This suggests that this compound may also exhibit similar antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Metabolomic Profiling

Metabolomic studies have shown that extracts containing this compound can significantly affect metabolic pathways related to inflammation and oxidative stress. Such profiling indicates its potential role in managing chronic diseases associated with these conditions .

Properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMBAZWBKOORJ-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-7-O-methylaromadendrin
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6-Methyl-7-O-methylaromadendrin
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6-Methyl-7-O-methylaromadendrin
Reactant of Route 4
6-Methyl-7-O-methylaromadendrin
Reactant of Route 5
6-Methyl-7-O-methylaromadendrin
Reactant of Route 6
6-Methyl-7-O-methylaromadendrin

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